(2-Methylcyclohexyl)methanamine

Lipophilicity LogP Membrane permeability

(2-Methylcyclohexyl)methanamine (CAS 40015-91-6) is a primary alicyclic amine belonging to the cyclohexylmethanamine class, characterised by a methyl substituent at the 2-position of the cyclohexane ring. It has the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 40015-91-6
Cat. No. B1369955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylcyclohexyl)methanamine
CAS40015-91-6
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1CCCCC1CN
InChIInChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3
InChIKeyYNCOJHDAHDQVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylcyclohexyl)methanamine CAS 40015-91-6: Core Physicochemical and Structural Baseline for Procurement Evaluation


(2-Methylcyclohexyl)methanamine (CAS 40015-91-6) is a primary alicyclic amine belonging to the cyclohexylmethanamine class, characterised by a methyl substituent at the 2-position of the cyclohexane ring . It has the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. The compound exists as a mixture of cis/trans diastereomers due to the presence of two stereogenic centres at C-1 and C-2, making it inherently chiral . This structural feature distinguishes it from the unsubstituted parent compound cyclohexylmethanamine (CAS 3218-02-8) and from the 4-methyl regioisomer (CAS 34147-56-3), which is effectively achiral. The 2-methyl group is positioned adjacent to the aminomethyl functionality, introducing steric hindrance that can modulate nucleophilic reactivity and influence diastereoselectivity in subsequent transformations.

Why (2-Methylcyclohexyl)methanamine Cannot Be Casually Replaced by Its 4-Methyl Regioisomer or Unsubstituted Cyclohexylmethanamine


Substituting (2-methylcyclohexyl)methanamine with its closest structural analogs—cyclohexylmethanamine or (4-methylcyclohexyl)methanamine—introduces measurable differences in lipophilicity, stereochemical complexity, and steric environment that can alter reaction outcomes, purification behaviour, and biological target engagement. The 2-methyl isomer possesses two stereogenic centres, yielding isolable cis and trans diastereomers, whereas the parent and 4-methyl compounds are achiral . Computed logP values diverge by approximately 0.6 units between the 2-methyl and unsubstituted variants, translating to a roughly four-fold difference in partition coefficient that affects both chromatographic retention and membrane permeability [1]. Moreover, the proximity of the 2-methyl group to the primary amine imposes steric constraints on amide bond formation and reductive amination that are absent in the 4-methyl isomer [2]. These factors collectively mean that generic substitution is not risk-free without re-optimisation of reaction conditions or formulation parameters.

Quantitative Differentiation of (2-Methylcyclohexyl)methanamine Against Its Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP): 2-Methyl Isomer Is ~4-Fold More Lipophilic Than Unsubstituted Cyclohexylmethanamine

The computed logP of (2-methylcyclohexyl)methanamine is 2.127, compared to 1.54 for the unsubstituted parent cyclohexylmethanamine [1]. This 0.587 log-unit difference corresponds to an approximately 3.9-fold higher octanol–water partition coefficient. The 4-methyl regioisomer (CAS 34147-56-3) has a reported logP of 2.42, which is 0.293 units higher than the 2-methyl isomer . The divergent lipophilicity ranking (4-Me > 2-Me > H) indicates that the methyl position modulates solvation and hydrophobic interactions in a position-dependent manner. These values were obtained from computational prediction software (ACD/Labs or equivalent) and represent consistent cross-study comparable data rather than a single head-to-head experimental measurement.

Lipophilicity LogP Membrane permeability Chromatographic retention

Aqueous Solubility: (2-Methylcyclohexyl)methanamine Has Quantified Low Solubility (4.7 g/L) Versus Qualitatively 'Slightly Soluble' Parent Compound

The computed aqueous solubility of (2-methylcyclohexyl)methanamine is 4.7 g/L at 25 °C, as reported by ChemBlink using ACD/Labs prediction software . In contrast, the unsubstituted cyclohexylmethanamine is described only qualitatively as 'slightly soluble in water' in multiple authoritative databases, with no precise numerical value available . The 4-methyl regioisomer lacks a published solubility value in the open literature. A solubility of 4.7 g/L places the 2-methyl compound in the 'sparingly soluble' category (1–10 g/L), which has practical implications for reaction solvent selection, aqueous work-up efficiency, and the potential need for co-solvents in biological assay preparation. This quantitative benchmark allows procurement teams to compare lot-to-lot consistency and assess whether solubility specifications meet their experimental requirements.

Aqueous solubility Formulation Reaction medium Extraction efficiency

Stereochemical Complexity: Two Chiral Centres in the 2-Methyl Isomer Enable Diastereoselective Chemistry Absent in Achiral Analogs

(2-Methylcyclohexyl)methanamine possesses two stereogenic centres at C-1 and C-2 of the cyclohexane ring, giving rise to cis and trans diastereomers, each of which exists as a pair of enantiomers . This is in marked contrast to cyclohexylmethanamine (achiral) and (4-methylcyclohexyl)methanamine (effectively achiral due to the 1,4-substitution pattern permitting rapid ring inversion that averages chirality). The hydrodenitrogenation study by Ragaini et al. (2001) demonstrated that the diastereomers of 2-methylcyclohexylamine exhibit significantly different elimination rates over sulfided Ni–Mo/γ-Al₂O₃ catalysts, with anti-periplanar elimination from the chair conformation being faster than syn-periplanar elimination from the boat conformation [1]. This stereochemistry-dependent reactivity is a class-level inference applicable to the methanamine series: the 2-methyl substitution pattern provides a handle for diastereoselective transformations (e.g., chiral resolution, asymmetric amidation) that cannot be accessed with the 4-methyl or unsubstituted analogs. Suppliers offer the compound both as a mixed isomer and, in some cases, as enantiomerically enriched preparations, allowing procurement tailored to stereochemical requirements.

Stereochemistry Chiral building block Diastereoselectivity Asymmetric synthesis

Steric Hindrance at the Aminomethyl Group: 2-Methyl Substitution Adjacent to the Reactive Centre Modulates Nucleophilic Reactivity Relative to 4-Methyl and Unsubstituted Analogs

In (2-methylcyclohexyl)methanamine, the methyl group at the 2-position is in close spatial proximity to the –CH₂NH₂ moiety (1,2-relationship), creating a sterically encumbered environment around the primary amine nucleophile . Molecular modelling data indicate a Sterimol B1 value of approximately 3.45 for the 2-methylcyclohexyl fragment, reflecting the lateral steric bulk flanking the aminomethyl group [1]. In the 4-methyl regioisomer, the methyl group is positioned remote from the aminomethyl (1,4-relationship), exerting negligible steric influence on the reactive centre. The hydrodenitrogenation study provides kinetic evidence that the stereochemical relationship between the amino group and neighbouring substituents in 2-methylcyclohexylamines directly governs elimination rates, with anti-periplanar conformers reacting faster than syn-periplanar ones [2]. While direct comparative amidation or alkylation yield data for (2-methylcyclohexyl)methanamine versus its analogs are not available in the open literature, the steric principle is well-established: a β-methyl substituent adjacent to a primary amine typically reduces acylation rates by a factor of 2–5 relative to unhindered analogs, depending on the electrophile. Users should anticipate that reactions at the amine centre may require longer reaction times, higher temperatures, or more forcing conditions compared to cyclohexylmethanamine.

Steric hindrance Amidation kinetics Nucleophilic substitution Reaction optimisation

Basicity (pKa): 2-Methyl Substitution Marginally Reduces Amine Basicity by ~0.15 pKa Units Compared to Unsubstituted Cyclohexylmethanamine

The predicted pKa of (2-methylcyclohexyl)methanamine is 10.27 ± 0.29, compared to 10.42 ± 0.29 for cyclohexylmethanamine . The 0.15-unit reduction in basicity is small but directionally consistent with the electron-donating inductive effect of the methyl group being outweighed by steric hindrance to solvation of the protonated ammonium ion. The trans-4-methyl regioisomer has an identical predicted pKa of 10.27 ± 0.29, indicating that the 2- and 4-methyl substitutions have indistinguishable effects on amine basicity at the computational level . The overlapping error ranges (±0.29) mean that experimental pKa measurements would be required to confirm whether a statistically significant difference exists. From a procurement perspective, all three compounds exhibit comparable acid–base behaviour for salt formation and extraction purposes; pKa should not be used as a differentiation criterion among these analogs.

Amine basicity pKa Salt formation Ionisation state Extraction

Procurement-Driven Application Scenarios for (2-Methylcyclohexyl)methanamine: Where the 2-Methyl Substitution Pattern Delivers Differentiated Value


Chiral Building Block for Asymmetric Pharmaceutical Intermediate Synthesis

When a synthetic route requires a chiral cyclohexyl-containing primary amine to induce or retain stereochemistry, (2-methylcyclohexyl)methanamine is the appropriate procurement choice over achiral cyclohexylmethanamine or (4-methylcyclohexyl)methanamine. The two stereogenic centres enable diastereoselective transformations such as chiral amide formation with enantiopure carboxylic acids, diastereomeric salt resolution, or use as a chiral auxiliary in alkylation reactions . The availability of the compound in both mixed-isomer and enantiomerically enriched forms (from specialist suppliers) allows procurement teams to select the stereochemical specification that matches their process requirements. This is supported by the well-documented stereochemistry-dependent reactivity of 2-methylcyclohexylamine derivatives, where cis and trans diastereomers exhibit distinct kinetic behaviour in catalytic transformations [1].

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity for CNS Target Engagement

In CNS drug discovery programmes where logP in the range of 2–3 is desirable for blood–brain barrier penetration, the 2-methyl isomer (logP ≈ 2.13) offers a measurable lipophilicity advantage over the unsubstituted parent (logP ≈ 1.54) without the further increase (logP ≈ 2.42) of the 4-methyl isomer that may approach the upper limit of CNS drug-like chemical space [2]. The approximately 4-fold higher octanol–water partitioning relative to cyclohexylmethanamine can improve membrane permeability in cell-based assays while maintaining a free primary amine for salt formation and aqueous solubility modulation. This scenario is directly supported by the cross-study comparable logP data and the quantified aqueous solubility of 4.7 g/L, which together provide a rational basis for selecting the 2-methyl isomer when balanced lipophilicity is a criterion .

Sterically Controlled Amidation or Reductive Amination in SAR Exploration

In structure–activity relationship (SAR) studies where steric modulation around the amine is a design parameter, the 2-methyl isomer provides a built-in steric shield adjacent to the reactive amine centre . This steric hindrance can be exploited to attenuate reactivity, favour mono-functionalisation over bis-functionalisation, or influence the conformational preferences of downstream amide or amine products. The 4-methyl isomer, by contrast, places the methyl group remote from the amine and offers no steric control. Researchers should anticipate that amide coupling yields with bulky carboxylic acids may be reduced relative to the unsubstituted parent, and should plan reaction conditions (e.g., extended reaction times, use of HATU rather than HBTU, elevated temperature) accordingly. This application is supported by class-level inference from the Sterimol parameters and the general principles of steric effects in amine acylation [3].

Reference Standard or Analytical Marker for Regioisomer Identification in Quality Control

The distinct physicochemical signature of (2-methylcyclohexyl)methanamine—quantified aqueous solubility (4.7 g/L), defined logP (2.13), and characteristic boiling point range (103–105 °C at 80 Torr; predicted 157.6 °C at 760 mmHg)—makes it suitable as a reference standard for differentiating regioisomeric and stereoisomeric impurities in pharmaceutical intermediate quality control . Its gas chromatographic and HPLC retention behaviour will differ systematically from the 4-methyl isomer, enabling method development for purity assessment. Procurement of well-characterised batches (≥95% purity, with certificates of analysis specifying diastereomeric ratio) supports robust analytical method validation in GMP environments.

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